

# Application Notes: FRAP Assay for Measuring Euphroside Antioxidant Capacity

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## Compound of Interest

Compound Name: Euphroside

Cat. No.: B1162134

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### Introduction

**Euphroside**, an iridoid glycoside found in plants of the Euphrasia genus, is a compound of growing interest for its potential therapeutic properties, including its antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used, simple, and reproducible method to assess the antioxidant capacity of various substances. This application note provides a detailed protocol for utilizing the FRAP assay to evaluate the antioxidant potential of **euphroside**. The assay measures the ability of an antioxidant to reduce ferric iron ( $\text{Fe}^{3+}$ ) to ferrous iron ( $\text{Fe}^{2+}$ ) at an acidic pH. This reduction results in the formation of a colored complex, the intensity of which is proportional to the antioxidant capacity of the sample.

### Principle of the FRAP Assay

The FRAP assay is a colorimetric method based on a redox reaction. The FRAP reagent contains a colorless ferric-2,4,6-tripyridyl-s-triazine complex ( $\text{Fe}^{3+}$ -TPTZ). In the presence of an antioxidant, which acts as a reducing agent,  $\text{Fe}^{3+}$  is reduced to the ferrous form ( $\text{Fe}^{2+}$ ). This reduction leads to the formation of an intense blue-colored ferrous-tripyridyl-s-triazine ( $\text{Fe}^{2+}$ -TPTZ) complex. The absorbance of this complex is measured spectrophotometrically at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

## Data Presentation

While direct quantitative data for the FRAP antioxidant capacity of isolated **euphroside** is not readily available in the current literature, studies on extracts from Euphrasia species, known to contain **euphroside**, provide valuable insights into their antioxidant potential. The following table summarizes the FRAP values of various extracts from different Euphrasia species. It is important to note that these values reflect the combined antioxidant activity of all compounds present in the extracts and not solely that of **euphroside**.

Plant Species	Extract Type	FRAP Value	Reference
Euphrasia officinalis subsp. pratensis	Ethanollic Extract	520.21 $\mu\text{M}$ TE/mL	[1]
Euphrasia stricta	Ethanollic Extract	255.33 $\mu\text{M}$ TE/mL	[1]
Euphrasia officinalis L.	Methanolic Extract	Equivalent to 57.3 $\mu\text{g/mL}$ Ascorbic Acid at 125 $\mu\text{g/mL}$ extract concentration	[2]
Euphrasia officinalis L.	Ethyl Acetate Extract	Slightly lower than the methanolic extract	[2]

TE = Trolox Equivalents

## Experimental Protocols

This section provides a detailed methodology for conducting the FRAP assay to determine the antioxidant capacity of **euphroside**.

### 1. Reagent Preparation

- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 8 mL of glacial acetic acid and bring the volume to 1 liter with distilled water. Adjust the pH to 3.6.
- TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

- Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in 10 mL of distilled water.
- FRAP Working Reagent: Prepare fresh daily by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Incubate the working reagent at 37°C for 15 minutes before use.
- Ferrous Sulfate ( $\text{FeSO}_4$ ) Standard Solutions: Prepare a stock solution of 1 mM  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  in distilled water. From the stock solution, prepare a series of dilutions (e.g., 100, 200, 400, 600, 800, 1000  $\mu\text{M}$ ) to generate a standard curve.
- Sample Solution (**Euphroside**): Prepare a stock solution of **euphroside** in a suitable solvent (e.g., methanol or ethanol). Further dilute the stock solution to various concentrations to be tested.

## 2. Assay Procedure

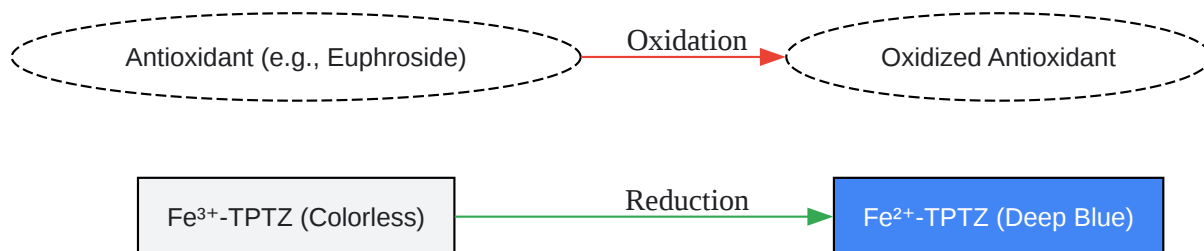
- Pipette 20  $\mu\text{L}$  of the sample solution (or standard solution) into the wells of a 96-well microplate.
- Add 180  $\mu\text{L}$  of the pre-warmed FRAP working reagent to each well.
- Mix the contents of the wells thoroughly by gentle shaking.
- Incubate the microplate at 37°C for 30 minutes.
- Measure the absorbance at 593 nm using a microplate reader.
- A blank reading should be taken using the solvent in place of the sample.

## 3. Data Analysis

- Subtract the blank absorbance from the absorbance of the standards and samples.
- Plot a standard curve of absorbance versus the concentration of the  $\text{FeSO}_4$  standards.
- Determine the concentration of  $\text{Fe}^{2+}$  equivalents in the sample by interpolating its absorbance value from the standard curve.

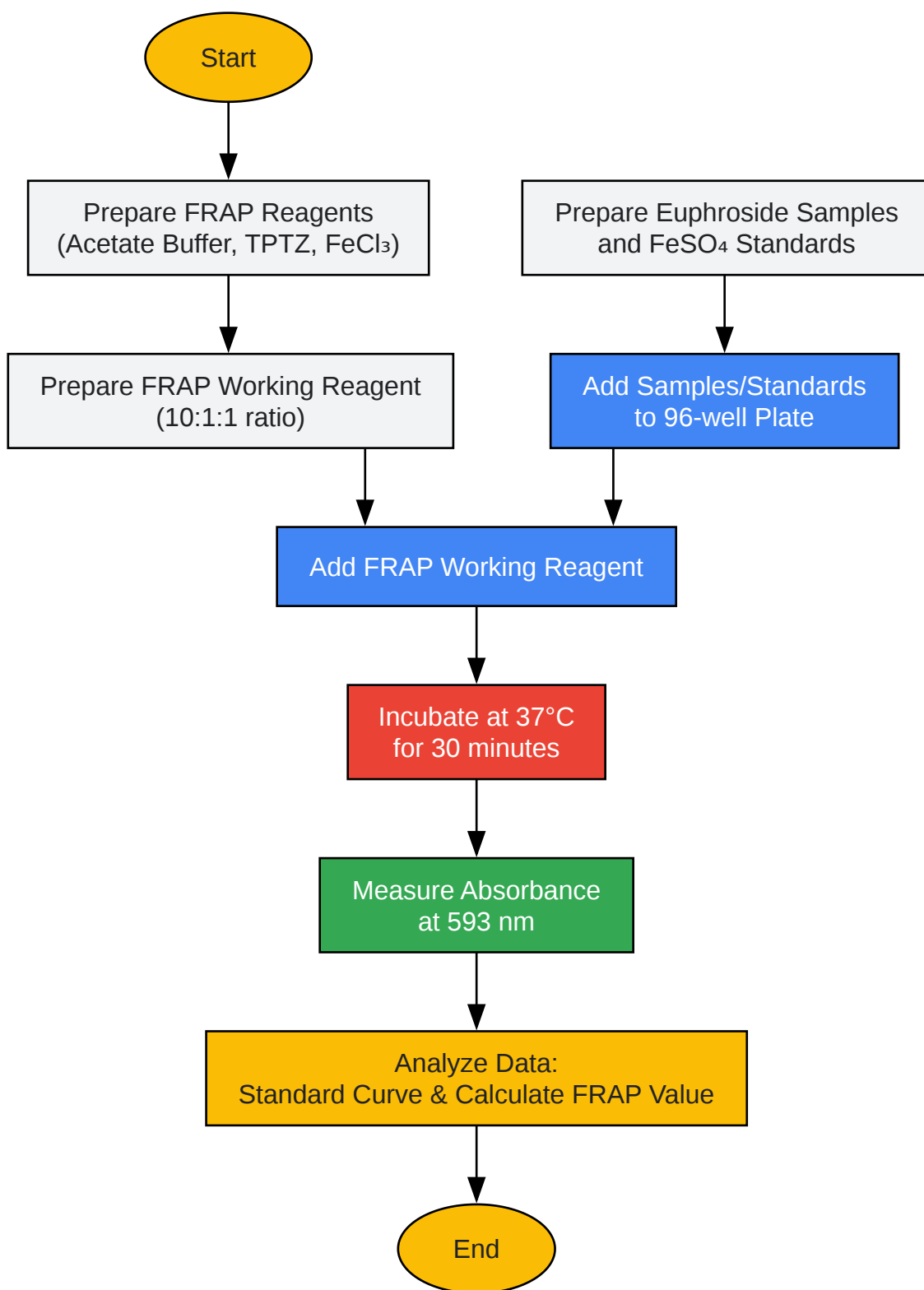
- The FRAP value is typically expressed as micromoles of  $\text{Fe}^{2+}$  equivalents per gram of the sample ( $\mu\text{mol Fe}^{2+}/\text{g}$ ) or as Trolox equivalents.

## Mandatory Visualizations



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Caption: Chemical principle of the FRAP assay.



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Caption: Experimental workflow of the FRAP assay.

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## References

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